molecular formula C13H18Cl2N2O2 B13736071 2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate

2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate

Cat. No.: B13736071
M. Wt: 305.20 g/mol
InChI Key: RWNBZLZLEICNPI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate involves several steps. One common method includes the esterification of 4-amino-2,6-dichlorobenzoic acid with 2-(diethylamino)ethanol . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Diethylamino)ethyl 4-amino-2,6-dichlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-amino-2,6-dichlorobenzoate

InChI

InChI=1S/C13H18Cl2N2O2/c1-3-17(4-2)5-6-19-13(18)12-10(14)7-9(16)8-11(12)15/h7-8H,3-6,16H2,1-2H3

InChI Key

RWNBZLZLEICNPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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